molecular formula C24H27N5O3S B2783966 Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate CAS No. 1105219-20-2

Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate

Cat. No. B2783966
M. Wt: 465.57
InChI Key: UUWZEIQSLOJWJZ-UHFFFAOYSA-N
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Description



  • Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is a chemical compound with the molecular formula C21H23N5O4S .

  • It belongs to the class of pyridazinone derivatives and exhibits potential biological activities.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of various starting materials, including pyridazinone precursors, piperidine, and thiazole derivatives.

    • Detailed synthetic routes and reaction conditions can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure of Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate can be determined using techniques such as NMR, IR, and HRMS.

    • Crystallographic studies may provide insights into its three-dimensional arrangement.





  • Chemical Reactions Analysis



    • The compound may undergo various chemical reactions, including cyclizations, acylations, and condensations.

    • Investigating its reactivity with different reagents and functional groups is essential.





  • Physical And Chemical Properties Analysis



    • Experimental data on solubility, melting point, boiling point, and stability should be collected.

    • Investigate its behavior under different conditions (e.g., pH, temperature).




  • Safety And Hazards



    • Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate should be handled with care.

    • Consult safety data sheets (SDS) for information on toxicity, flammability, and other hazards.




  • Future Directions



    • Explore its potential as a drug candidate, considering its biological activity.

    • Investigate its pharmacokinetics, toxicity, and efficacy in relevant disease models.




    Remember that this analysis is based on existing knowledge, and further research is necessary to fully understand the compound’s properties and potential applications123. If you need more specific details or have additional questions, feel free to ask!


    properties

    IUPAC Name

    ethyl 2-[2-[[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H27N5O3S/c1-3-32-22(30)14-18-15-33-24(25-18)26-23(31)17-10-12-29(13-11-17)21-9-8-20(27-28-21)19-7-5-4-6-16(19)2/h4-9,15,17H,3,10-14H2,1-2H3,(H,25,26,31)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UUWZEIQSLOJWJZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H27N5O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    465.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate

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